molecular formula C12H15NO3S B022183 N-Acetyl-S-benzyl-L-cysteine CAS No. 19542-77-9

N-Acetyl-S-benzyl-L-cysteine

Cat. No. B022183
CAS RN: 19542-77-9
M. Wt: 253.32 g/mol
InChI Key: BJUXDERNWYKSIQ-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of "N-Acetyl-S-benzyl-L-cysteine" involves the acetylation of S-benzyl-L-cysteine, a process observed in multiple species including dogs, rabbits, rats, and humans. This compound can be synthesized through the conversion of S-benzylthiopyruvic acid to N-acetyl-S-benzyl-L-cysteine in rats, demonstrating a partial inversion of the D derivative of cysteine to the L form. This process highlights the capability of organisms to modify cysteine derivatives through enzymatic reactions, indicative of the complexity and versatility of biochemical transformations (Stekol, 1948).

Molecular Structure Analysis

The molecular structure of N-acetyl-L-cysteine has been determined using single crystal X-ray diffraction analysis. This analysis provides detailed information on the arrangement of atoms within the compound, revealing the spatial conformation and highlighting the significance of the acetyl and benzyl groups in influencing the structure's stability and reactivity. The study of its crystal structure lays the foundation for understanding its chemical behavior and interactions (Lee & Suh, 1980).

Chemical Reactions and Properties

N-Acetyl-S-benzyl-L-cysteine participates in various chemical reactions, notably its formation from the reaction of S-benzyl-L-cysteine with acetyl-CoA, catalyzed by an N-acetyltransferase enzyme. This reaction is significant in the synthesis of mercapturic acids, a class of compounds involved in detoxification pathways. The specificity of the enzyme for S-substituted cysteines, including S-benzyl-L-cysteine, underlines the compound's relevance in biochemical pathways related to detoxification and metabolism (Green & Elce, 1975).

Scientific Research Applications

  • Lifespan Extension and Stress Resistance : N-acetyl-L-cysteine supplementation was found to extend lifespan and increase resistance to environmental stressors in Caenorhabditis elegans, likely due to enhanced stress-responsive gene expression (Oh, Park, & Park, 2015).

  • Clinical Applications : N-acetylcysteine has several clinical applications, including preventing exacerbations of chronic obstructive pulmonary disease, protecting kidneys during imaging procedures, treating the influenza virus, and aiding in infertility treatment (Millea, 2009).

  • Mercapturic Acid Biosynthesis : Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes catalyzes the final step in mercapturic acid biosynthesis. The efficiency of this process varies with the lipophilicity of the sulfur substituent (Duffel & Jakoby, 1982).

  • Corrosion Inhibition : L-Cysteine and its derivatives, including N-Acetyl-S-benzyl-L-cysteine, can effectively inhibit corrosion of mild steel in HCl solutions, with N-Acetyl-S-benzyl-L-cysteine being a particularly effective inhibitor (Fu et al., 2011).

  • Endometriosis Treatment : N-acetyl-L-cysteine shows potential in treating endometriosis by regulating gene expression and protein activity, leading to decreased proliferation and a less invasive phenotype, without adverse side effects (Pittaluga et al., 2010).

  • Role in Amino Acid Metabolism Disorders : Acetylation of S-substituted cysteines by rat liver and kidney microsomal N-acetyltransferase may play a role in mercapturic acid synthesis and could be involved in amino acid metabolism disorders (Green & Elce, 1975).

  • Metabolite Analysis : A method for analyzing N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine in rat urine enables the determination of alkyl isothiocyanates in rat urine, indicating its utility in metabolic studies (Mennicke et al., 1987).

  • Cancer Prevention and Antigenotoxic Mechanisms : N-acetyl-L-cysteine shows potential as a preventive and therapeutic agent due to its antigenotoxic and cancer-preventive mechanisms (Flora et al., 2004).

properties

IUPAC Name

(2R)-2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894753
Record name S-Benzyl-N-acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-benzyl-L-cysteine

CAS RN

19542-77-9
Record name Benzylmercapturic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19542-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Benzyl-N-acetyl-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzyl-N-acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLMERCAPTURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H719RFPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
AA Elfarra, LH Lash… - Proceedings of the …, 1986 - National Acad Sciences
… Probenecid inhibits the active accumulation of N-acetyl-Sbenzyl-L-cysteine by isolated renal cortical tubules and retards the plasma clearance ofN-acetyl-S-benzyl-L-cysteine (27, 28) …
Number of citations: 88 www.pnas.org
KA Richardson, VT Edwards, BC Jones, DH Hutson - Xenobiotica, 1991 - Taylor & Francis
… BMC must also be largely absorbed intact since intestinal hydrolysis would lead to S-benzyl-L-cysteine, which in turn should be excreted as N-acetyl-Sbenzyl-L-cysteine. Presumably …
Number of citations: 23 www.tandfonline.com
WD Cash - The Journal of Organic Chemistry, 1962 - ACS Publications
… in this laboratory to utilize the p-nitrophenyl ester of N-acetyl-S-benzylL-cysteine for the … that the p-nitrophenyl ester of N-acetyl-S-benzyl-L-cysteine can be used for the preparation of …
Number of citations: 16 pubs.acs.org
J Fu, S Li, Y Wang, X Liu, LD Lu - Journal of materials science, 2011 - Springer
This article presents the investigation of l-Cysteine (CYS) and its derivatives including N-Acetyl-l-Cysteine (NACYS), N-Acetyl-S-Benzyl-l-Cysteine (NASBCYS), and N-Acetyl-S-Hexyl-l-…
Number of citations: 85 link.springer.com
A Aigner, M Jager, P Weber, S Wolf - Analytical biochemistry, 1994 - Elsevier
… using the radioactive assay, we found at least in one case coextraction of a radiolabeled by-product leading to an incorrect result for the quantification of N-acetyl-S-benzyl-L-cysteine. …
Number of citations: 12 www.sciencedirect.com
JA Stekol - Journal of Biological Chemistry, 1948 - cabdirect.org
… The urine was collected daily for 5 days and N-acetyl-S-benzyl-L-cysteine extracted and isolated; the yield averaged 150 mg. per g. keto-acid ingested. …
Number of citations: 19 www.cabdirect.org
G Birner, M Werner, E Rosner, C Mehler… - Chemical research in …, 1998 - ACS Publications
… N-Acetyl-S-benzyl-α-methyl-d/l-cysteine was formed with acetic acid anhydride by a procedure described for the preparation of N-acetyl-S-benzyl-l-cysteine ( 20). After acidification of …
Number of citations: 26 pubs.acs.org
N Golenhofen, A Heuner, JS Schwegler… - Kidney and Blood …, 1995 - karger.com
… S-Benzyl-L- cysteine is converted to N-acetyl-S-benzyl-L- cysteine at a constant rate, which is independent of the extracellular S-benzyl-L- cysteine concentration. Under the tested …
Number of citations: 2 karger.com
V du Vigneaud, JL Wood, OJ Irish - Journal of Biological Chemistry, 1939 - Elsevier
In a recent investigat. ion (1) we were able to demonstrate the conversion of one optical isomer of an amino acid to its antipode within the animal body. In this work it was shown that …
Number of citations: 34 www.sciencedirect.com
WY Chen, YP Fu, H Tu, W Zhong, L Zhou - Lipids in Health and Disease, 2023 - Springer
Background and Aim Epidemiological evidence on the relationship between exposure to volatile organic compounds (VOCs), both single and mixed, and serum lipid levels is limited, …
Number of citations: 9 link.springer.com

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